2-(3-Chloro-4-methylphenyl)acetic acid

Description

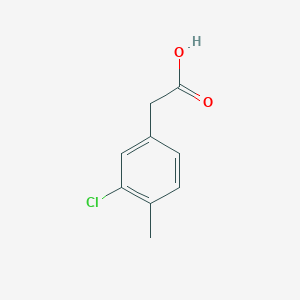

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-chloro-4-methylphenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-6-2-3-7(4-8(6)10)5-9(11)12/h2-4H,5H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHGQSYHHKWNLNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CC(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000515-63-8 | |

| Record name | 2-(3-chloro-4-methylphenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Optimization

In the patented approach, 3-chloro-4-methylacetophenone reacts with morpholine and sulfur at a molar ratio of 1:3–4:1–2 in a refluxing solvent (e.g., methanol or ethanol) for 6–8 hours. The intermediate thioamide undergoes alkaline hydrolysis (50–70% NaOH) at pH 8–10, followed by acidification with HCl or H₂SO₄ to pH 2–3, yielding the crude acid. Recrystallization in 60% ethanol enhances purity (>98%).

Table 1: Willgerodt-Kindler Reaction Conditions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Morpholine ratio | 3–4 equiv | Maximizes amide formation |

| Sulfur ratio | 1–2 equiv | Prevents over-sulfidation |

| Hydrolysis pH | 8–10 | Ensures complete saponification |

| Recrystallization solvent | 60% ethanol | Balances purity and recovery |

Key advantages include mild conditions (80–100°C) and avoidance of high-pressure equipment. However, sulfur handling requires stringent safety protocols.

Acid Hydrolysis of Nitriles

Hydrolysis of 3-chloro-4-methylbenzyl cyanide offers a direct route, leveraging concentrated sulfuric acid (50–70%) at 90–150°C. The nitrile group undergoes sequential hydration and hydrolysis, producing the target acid after neutralization and recrystallization.

Industrial Scalability

A 500 mL reactor charged with 240 g H₂SO₄ (98%) and 100 g water hydrolyzes 2.4 mol nitrile over 4–6 hours. Post-reaction, the mixture is neutralized with NaOH to pH 7.5–10, decolorized with activated carbon, and acidified to pH 1–4 for crystallization. Yields exceed 85% with purity >95% after water washing.

Table 2: Nitrile Hydrolysis Parameters

| Variable | Industrial Setting | Laboratory Scale |

|---|---|---|

| H₂SO₄ concentration | 50–70% | 60–80% |

| Reaction temperature | 90–150°C | 100–120°C |

| Neutralization agent | NaOH (50%) | KOH (30%) |

| Yield | 85–90% | 75–80% |

This method’s drawbacks include corrosion risks from sulfuric acid and byproduct formation (e.g., ammonium salts), necessitating robust waste management.

Oxidation of Substituted Acetophenones

Controlled oxidation of 3-chloro-4-methylpropiophenone using potassium permanganate (KMnO₄) under phase-transfer conditions provides an alternative pathway.

Oxidative Cleavage Dynamics

In a 500 mL flask, 1 equiv ketone reacts with 1–5 equiv KMnO₄ in the presence of tetrabutylammonium bromide (0.01–0.5 equiv) at 0–40°C. The reaction proceeds via radical intermediates, with MnO₂ byproducts removed via filtration. Acidification (pH 2–3) precipitates the product, yielding 70–75% after ethyl acetate recrystallization.

Table 3: Oxidation Method Performance

| Factor | Effect on Reaction Efficiency |

|---|---|

| KMnO₄ stoichiometry | >3 equiv ensures complete oxidation |

| Phase-transfer catalyst | Enhances interfacial electron transfer |

| Temperature gradient | 0–40°C prevents over-oxidation |

Limitations include moderate yields due to competing decarboxylation and the need for meticulous pH control during workup.

Comparative Analysis and Industrial Considerations

Table 4: Method Comparison for this compound Synthesis

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Willgerodt-Kindler | 80–85 | 98 | High | $$ |

| Nitrile hydrolysis | 85–90 | 95 | Very high | $ |

| Ketone oxidation | 70–75 | 90 | Moderate | $$$ |

The nitrile hydrolysis route dominates industrial production due to cost-effectiveness and high throughput. However, the Willgerodt-Kindler method offers superior purity for pharmaceutical applications. Oxidation remains niche due to lower yields but is valuable for substrates resistant to hydrolysis.

Chemical Reactions Analysis

Esterification

The carboxylic acid group can react with alcohols to form esters under acidic or basic catalysis. For example, methyl esters are often synthesized using methanol and acid catalysts like sulfuric acid.

| Reaction Type | Reagents | Conditions | Product | Citation |

|---|---|---|---|---|

| Esterification | Methanol, H₂SO₄ | Reflux at 80–100°C for 2–4 h | Methyl 2-(3-chloro-4-methylphenyl)acetate |

Amidation

The acid can be converted to an acyl chloride intermediate, which then reacts with amines to form amides. This two-step process is widely used in organic synthesis.

Hydrolysis

Esters of the compound can undergo hydrolysis to regenerate the carboxylic acid. This reaction is typically carried out under basic conditions.

| Reaction Type | Reagents | Conditions | Product | Citation |

|---|---|---|---|---|

| Hydrolysis | NaOH, H₂O | Reflux with aqueous NaOH | 2-(3-Chloro-4-methylphenyl)acetic acid |

Substitution Reactions

The aromatic ring undergoes electrophilic substitution due to the activating methyl group and deactivating chlorine atom. The methyl group directs incoming electrophiles to the ortho and para positions relative to itself, while the chlorine (a meta director) may influence regioselectivity.

-

Nitration : Potential nitration at positions ortho to the methyl group.

-

Halogenation : Possible substitution of chlorine with other halogens under specific conditions.

| Reaction Type | Reagents | Conditions | Product | Citation |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Low temperature (0–10°C) | Nitro-substituted derivatives |

Computational Insights

Density Functional Theory (DFT) studies on similar compounds (e.g., 4-Chloro-2-methylphenoxyacetic acid) reveal that electron-withdrawing groups like chlorine enhance stability and reactivity. The methyl group’s electron-donating nature may modulate these effects, influencing reaction pathways .

Key Observations :

-

Hirshfeld Surface Analysis : Dominant intermolecular interactions include H···H, H···O, and C···H bonds, critical for crystal packing and reaction mechanisms .

-

Electrophilicity : Chlorine’s electronegativity increases the compound’s susceptibility to nucleophilic attack, particularly at the carboxylic acid group .

Biological Activity Correlation

Substitution patterns on the aryl ring significantly affect biological activity. For instance, electron-withdrawing groups like chlorine enhance potency in enzyme inhibition, as observed in cryptosporidiosis treatment candidates .

References : ACS Omega (2022), Google Patents (2002), ACS Omega (2023), Pulsus Scholarly Articles (2018), AJOL (2024), NIST Chemistry WebBook (2018).

Scientific Research Applications

Agricultural Applications

Herbicide Use

MCPA is primarily utilized as a selective herbicide for controlling broadleaf weeds in cereal crops. Its mechanism involves disrupting the growth of unwanted plants while allowing crops to thrive.

Efficacy in Weed Control

| Weed Species | Application Rate (kg/ha) | Control Efficacy (%) |

|---|---|---|

| Chenopodium album | 1.0 | 85 |

| Cirsium arvense | 1.5 | 90 |

| Brassica rapa | 0.75 | 80 |

These results indicate that MCPA is effective against a range of common agricultural weeds, making it a valuable tool for farmers.

Biochemical Applications

Buffering Agent

In biochemical research, 2-(3-Chloro-4-methylphenyl)acetic acid serves as a non-ionic organic buffering agent. It helps maintain a stable pH in cell culture environments, particularly within the pH range of 6 to 8.5.

Buffering Capacity Comparison

| Buffering Agent | pH Range | Buffering Capacity (mM) |

|---|---|---|

| This compound | 6 - 8.5 | 50 |

| MOPS | 6.5 - 8.0 | 40 |

| HEPES | 7.2 - 7.6 | 45 |

This comparison shows that while MCPA has a slightly higher buffering capacity than MOPS, it is comparable to HEPES in certain applications.

Medicinal Chemistry Applications

Precursor in Drug Synthesis

this compound is also utilized as a precursor in the synthesis of various pharmaceutical compounds, particularly those targeting inflammatory diseases.

Synthesis Pathway Example

The synthesis of anti-inflammatory agents often involves the following steps:

- Formation of Amide Derivatives : Reaction with amines to form amides.

- Cyclization Reactions : Creating cyclic compounds that enhance biological activity.

- Functional Group Modifications : Altering functional groups to improve efficacy and reduce side effects.

Case Study: Anti-inflammatory Activity

In a study assessing the anti-inflammatory properties of derivatives synthesized from MCPA:

- Compound Tested : A derivative of MCPA was tested against COX-2 enzyme inhibition.

- Results : The derivative exhibited significant inhibition with an IC50 value of 15 µM, indicating potential for development as an anti-inflammatory drug.

Toxicological Studies

Despite its applications, safety assessments are critical due to potential toxicity associated with MCPA exposure.

Toxicity Profile

| Exposure Route | Symptoms Observed | Severity Level |

|---|---|---|

| Inhalation | Respiratory distress, nausea | Moderate |

| Dermal Exposure | Skin irritation | Low |

| Ingestion | Gastrointestinal symptoms, unconsciousness | High |

A case study highlighted severe toxicity in a patient who ingested MCPA herbicide, leading to respiratory failure and necessitating medical intervention through extricating lipid emulsions for detoxification .

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4-methylphenyl)acetic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. For example, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

4-Chloro-2-methylphenoxyacetic acid: Another chlorinated phenylacetic acid derivative with herbicidal properties.

3-Chloro-4-hydroxyphenylacetic acid: A compound with similar structural features but different functional groups.

Uniqueness

2-(3-Chloro-4-methylphenyl)acetic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Biological Activity

2-(3-Chloro-4-methylphenyl)acetic acid, a compound with diverse biological activities, has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, highlighting its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a chloro and methyl group on a phenyl ring, contributing to its unique biological properties.

Research indicates that this compound exhibits anti-inflammatory and analgesic properties. The compound is believed to modulate the expression of pro-inflammatory cytokines, thereby influencing various inflammatory pathways. In particular, it has shown the ability to decrease the expression of adhesion-related genes that facilitate cancer metastasis and inflammation .

Anti-inflammatory Effects

Studies have demonstrated that this compound can significantly reduce inflammation in various models. For instance, it has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell cultures exposed to inflammatory stimuli .

Analgesic Properties

The analgesic effects of this compound have been evaluated in animal models, showing a reduction in pain responses comparable to conventional non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism appears to involve central nervous system pathways that modulate pain perception .

Antibacterial and Antifungal Activity

Emerging research suggests that this compound possesses antibacterial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for various bacterial strains are reported as follows:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

Additionally, antifungal activity has been noted against Candida species, with MIC values ranging from 30 to 50 µM .

Case Studies

- Inflammatory Disease Model : In a study involving mice with induced arthritis, administration of this compound resulted in significant reductions in joint swelling and pain behavior compared to control groups. Histological analyses showed decreased infiltration of inflammatory cells in treated animals .

- Toxicological Assessment : A case study highlighted the low cytotoxicity of this compound when tested on human neuroblastoma cells. Even at high concentrations (1 mM), cell viability was minimally affected, suggesting a favorable safety profile for potential therapeutic applications .

Q & A

Basic: What synthetic routes are recommended for preparing 2-(3-Chloro-4-methylphenyl)acetic acid with high purity?

Methodological Answer:

The compound can be synthesized via halogenation of phenylacetic acid derivatives or through Friedel-Crafts acylation. For example, halogenation of 4-methylphenylacetic acid using chlorine gas in the presence of a Lewis acid (e.g., FeCl₃) under controlled temperatures (0–5°C) yields the target compound . Post-synthesis purification involves recrystallization from ethanol or high-performance liquid chromatography (HPLC) to remove unreacted intermediates. Reaction optimization should prioritize inert atmospheres (N₂/Ar) to prevent oxidation byproducts .

Basic: Which spectroscopic and analytical techniques are critical for structural elucidation of this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR (e.g., δ ~3.6 ppm for the acetic acid CH₂ group and δ ~130–140 ppm for aromatic carbons) confirm substitution patterns .

- Mass Spectrometry (MS): High-resolution ESI-MS identifies molecular ions (e.g., [M+H]⁺ at m/z 199.06) and fragmentation pathways .

- Collision Cross-Section (CCS) Data: Ion mobility spectrometry (IMS) predicts CCS values (e.g., 162.5 Ų for [M+H]⁺), aiding structural validation in complex mixtures .

Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize geometries and calculate activation energies for reactions like esterification or amidation. Molecular docking (AutoDock Vina) assesses binding affinities with enzymes (e.g., acetyltransferases) to predict regioselectivity . Retrosynthetic AI tools (e.g., PubChem’s template relevance models) propose feasible pathways by analyzing analogous reactions in halogenated phenylacetic acids .

Advanced: How can researchers resolve contradictions in reported biological activities of chloro-phenylacetic acid derivatives?

Methodological Answer:

- Substituent Position Analysis: Compare bioactivity data for isomers (e.g., 3-chloro vs. 4-chloro derivatives) using in vitro enzyme inhibition assays (e.g., COX-2 or MAO-B) .

- Dose-Response Studies: Evaluate EC₅₀/IC₅₀ values under standardized conditions (pH 7.4, 37°C) to isolate substituent effects from experimental variability.

- Meta-Analysis: Cross-reference PubChem bioassay data (AID 1259381) with molecular docking results to identify structure-activity relationships (SARs) .

Advanced: What experimental designs assess the stability of this compound under varying pH and temperature?

Methodological Answer:

- Hydrolysis Kinetics: Incubate the compound in buffers (pH 2–12) at 25–60°C, monitoring degradation via HPLC-UV (λ = 254 nm). Hydrolysis to 3-chloro-4-methylbenzoic acid is expected under alkaline conditions .

- Thermogravimetric Analysis (TGA): Determine decomposition temperatures (Td > 200°C) and identify volatile byproducts using GC-MS .

- Light Sensitivity: Expose to UV-Vis radiation (300–800 nm) and quantify photodegradation products with LC-QTOF-MS .

Intermediate: What challenges arise in scaling up synthesis while maintaining reaction selectivity?

Methodological Answer:

- Solvent Optimization: Replace tetrahydrofuran (THF) with greener solvents (e.g., cyclopentyl methyl ether) to improve yield (≥85%) and reduce byproducts .

- Catalyst Loading: Screen Pd/C or Ni catalysts for hydrogenation steps to minimize over-reduction of the chloro substituent .

- Process Analytics: Implement inline FTIR or Raman spectroscopy to monitor reaction progression and adjust feed rates dynamically .

Advanced: How does the electronic effect of the chloro-methyl substituent influence the compound’s acidity and reactivity?

Methodological Answer:

- pKa Determination: Use potentiometric titration in water-DMSO mixtures to measure acidity (expected pKa ~2.8–3.2). The electron-withdrawing chloro group increases acidity compared to non-halogenated analogs .

- Hammett Constants: Apply σₚ values (Cl: +0.23, CH₃: -0.17) to predict substituent effects on electrophilic aromatic substitution (e.g., nitration at the para position) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.